

# physical and chemical properties of Nemorensine

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## Compound of Interest

Compound Name: *Nemorensine*

Cat. No.: *B15590645*

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **Nemorensine**

## Introduction

**Nemorensine** is a naturally occurring pyrrolizidine alkaloid (PA) found in plants of the *Senecio* genus, particularly *Senecio nemorensis*. As a member of the macrocyclic dilactone class of PAs, it is characterized by a complex chemical structure consisting of a necine base (platynecine) and a necic acid (nemorensic acid) linked to form a large ring system. Pyrrolizidine alkaloids are of significant interest to researchers due to their wide range of biological activities, which include potent hepatotoxicity, genotoxicity, and potential antitumor effects. This guide provides a comprehensive overview of the known physical and chemical properties of **Nemorensine**, details relevant experimental protocols, and explores the implicated signaling pathways, tailored for researchers, scientists, and drug development professionals.

## Physical and Chemical Properties

The physicochemical properties of **Nemorensine** are fundamental to its extraction, synthesis, and biological activity. While some experimental data such as melting point and solubility are not readily available in the public domain, its core chemical identifiers have been established.

Property	Value	Source(s)
Molecular Formula	C <sub>18</sub> H <sub>27</sub> NO <sub>5</sub>	PubChem
Molecular Weight	337.41 g/mol	PubChem
CAS Number	50906-96-2	PubChem
IUPAC Name	(1R,5R,8R,12S,18R)-5,7,8-trimethyl-2,10,19-trioxa-15-azatetracyclo[10.5.1.1 <sup>5</sup> , <sup>8</sup> .0 <sup>15</sup> , <sup>18</sup> ]nonadecane-3,9-dione	PubChem
Classification	Pyrrolizidine Alkaloid, Macrolide	PubChem
Storage Temperature	-20°C	ImmunoMart
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

## Spectral Data Analysis

Spectroscopic analysis is critical for the structural elucidation and identification of **Nemorensine**. Below is a summary of the expected characteristics for each major spectroscopic technique based on its known structure.

Spectroscopy Type	Expected Characteristics
<sup>1</sup> H NMR	The proton NMR spectrum is expected to be complex due to the numerous stereocenters and conformationally restricted macrocyclic structure. Key signals would include: multiple aliphatic protons in the 1.0-2.5 ppm range (methyl and methylene groups), several methine protons on the pyrrolizidine and necic acid moieties (2.5-4.5 ppm), and protons adjacent to oxygen atoms (ester and ether linkages) appearing further downfield (3.5-5.0 ppm).
<sup>13</sup> C NMR	The carbon NMR spectrum would show 18 distinct signals corresponding to each carbon atom in the molecule. Characteristic peaks would include: several aliphatic carbons (methyl, methylene, methine) in the 10-60 ppm range, carbons bonded to nitrogen in the pyrrolizidine ring (around 50-70 ppm), carbons involved in ether and ester linkages (60-80 ppm), and two carbonyl carbons from the lactone groups appearing significantly downfield (170-180 ppm).
Infrared (IR)	The IR spectrum should display characteristic absorption bands for its functional groups. A strong, prominent absorption band between 1730-1750 cm <sup>-1</sup> would indicate the C=O stretching of the two ester (lactone) groups. The 2850-3000 cm <sup>-1</sup> region would show C-H stretching vibrations for the aliphatic parts of the molecule. C-O stretching vibrations for the ester and ether linkages would be visible in the 1000-1300 cm <sup>-1</sup> region.
Mass Spectrometry (MS)	Under electron ionization (EI), the molecular ion peak (M <sup>+</sup> ) would be expected at m/z 337. Fragmentation would likely involve the cleavage

of the ester linkages, loss of small alkyl groups, and fragmentation of the pyrrolizidine ring. Common fragmentation patterns for amines include alpha-cleavage, while esters may undergo McLafferty rearrangement or cleavage of the C-O bonds.

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## Experimental Protocols

Detailed experimental procedures are essential for the isolation, synthesis, and biological evaluation of **Nemorensine**.

### Isolation of Pyrrolizidine Alkaloids from *Senecio* spp. (General Protocol)

While a specific protocol for **Nemorensine** is not detailed, a general method for extracting PAs from plant material can be adapted.

- **Extraction:** Dried and powdered aerial parts of the plant material (e.g., *Senecio nemorensis*) are subjected to extraction with an organic solvent. Chloroform is commonly used to effectively extract pyrrolizidine alkaloids.
- **Acid-Base Extraction:** The crude chloroform extract is then partitioned with an acidic aqueous solution (e.g., 1M HCl) to protonate the basic nitrogen of the alkaloids, rendering them water-soluble.
- **Purification:** The acidic aqueous layer is separated, washed with a nonpolar solvent (e.g., diethyl ether) to remove neutral impurities, and then made basic (e.g., with  $\text{NH}_4\text{OH}$ ) to deprotonate the alkaloids.
- **Final Extraction:** The alkaloids are then re-extracted into an organic solvent like chloroform.
- **Chromatography:** The final extract is concentrated and subjected to column chromatography (e.g., silica gel or alumina) for the separation and purification of individual alkaloids like **Nemorensine**.

## Synthesis of (+)-Nemorensic Acid

The total synthesis of **Nemorensine** is a significant challenge. However, the synthesis of its necic acid component, (+)-nemorensic acid, has been achieved and is a critical step. The following workflow outlines a key synthetic approach.

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